molecular formula C14H13BrClN3O3 B7547562 8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B7547562
M. Wt: 386.63 g/mol
InChI Key: VIMNEUNSYAMDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, commonly known as BTDD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTDD is a spirocyclic compound that belongs to the class of triazaspiro compounds, which are known for their diverse biological activities.

Scientific Research Applications

BTDD has shown promising results in various scientific research applications. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. BTDD has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, BTDD has been studied for its ability to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Mechanism of Action

The mechanism of action of BTDD is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets. For example, BTDD has been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site. This leads to the accumulation of acetylcholine, which results in the inhibition of neurotransmission. Similarly, BTDD has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BTDD has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BTDD has also been shown to inhibit the growth of bacteria by interfering with their cell membrane function. Additionally, BTDD has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of the disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using BTDD in lab experiments is its diverse biological activities, which makes it a versatile compound for various applications. Additionally, the synthesis of BTDD is relatively straightforward, and the yield can be improved by optimizing the reaction conditions. However, one of the limitations of using BTDD in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on BTDD. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions, as it has shown promising results in initial studies. Another direction is to study the structure-activity relationship of BTDD to identify more potent analogs with improved biological activities. Additionally, BTDD can be further investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease and cancer. Further research is needed to fully understand the mechanism of action of BTDD and its potential applications in various fields.
Conclusion:
In conclusion, BTDD is a novel compound that has gained significant attention in the scientific community due to its diverse biological activities. The synthesis of BTDD is relatively straightforward, and it has shown promising results in various scientific research applications. BTDD has been studied for its potential use as a fluorescent probe, as well as its ability to inhibit the activity of various enzymes and growth of cancer cells. Further research is needed to fully understand the mechanism of action of BTDD and its potential applications in various fields.

Synthesis Methods

The synthesis of BTDD involves the reaction of 4-bromo-2-chlorobenzoyl chloride with 1,3,8-triaminospriocyclo[4.5]decan-2,4-dione in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the spirocyclic compound. The yield of BTDD can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and concentration.

properties

IUPAC Name

8-(4-bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClN3O3/c15-8-1-2-9(10(16)7-8)11(20)19-5-3-14(4-6-19)12(21)17-13(22)18-14/h1-2,7H,3-6H2,(H2,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMNEUNSYAMDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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